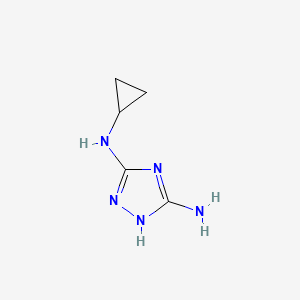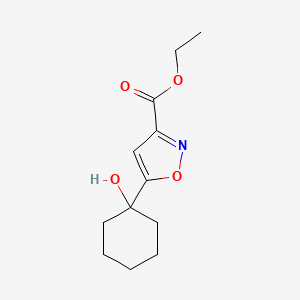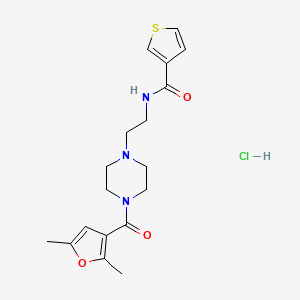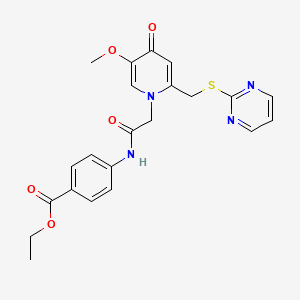![molecular formula C12H11NO3S B2842952 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid CAS No. 879916-91-3](/img/structure/B2842952.png)
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of benzothiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. The presence of the furo ring fused to the benzothiazole core, along with the carboxylic acid functional group, makes this compound particularly interesting for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Formation of the Benzothiazole Core: This step involves the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone to form the benzothiazole ring.
Introduction of the Furo Ring: The furo ring can be introduced through a cyclization reaction involving a suitable dihydrofuran precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates are commonly employed in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the sulfur or nitrogen atoms in the benzothiazole ring.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzothiazole and furo rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkylating agents (alkyl halides).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various alkyl or aryl groups into the molecule.
Scientific Research Applications
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate and for its therapeutic effects.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism by which 2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to modulate their activity. The furo and benzothiazole rings can participate in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole: A simpler structure lacking the furo ring and carboxylic acid group.
2-Methylbenzothiazole: Similar but with only one methyl group and no furo ring.
4,5-Dihydrobenzothiazole: Lacks the furo ring and carboxylic acid group but shares the dihydrobenzothiazole core.
Uniqueness
2,8-Dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid is unique due to the combination of the furo ring, benzothiazole core, and carboxylic acid group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2,8-dimethyl-4,5-dihydrofuro[3,2-e][1,3]benzothiazole-7-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3S/c1-5-9-7(16-11(5)12(14)15)3-4-8-10(9)13-6(2)17-8/h3-4H2,1-2H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPIMDELNVOEPIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C3=C(CC2)SC(=N3)C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-methoxyphenyl)-N,3-dimethyl-N-phenylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2842872.png)


![N-(4-fluorophenyl)-2-((2-(piperidin-1-yl)thiazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2842877.png)
![1-(2-Chlorophenyl)-3-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]urea](/img/structure/B2842879.png)


![N-{[1-(3,4-dichlorophenyl)cyclobutyl]methyl}cyclopropanamine](/img/structure/B2842882.png)


![N-{[5-(2-chloropropanoyl)-2-furyl]methyl}acetamide](/img/structure/B2842889.png)

